Boc-L-homopropargylglycine

Vue d'ensemble

Description

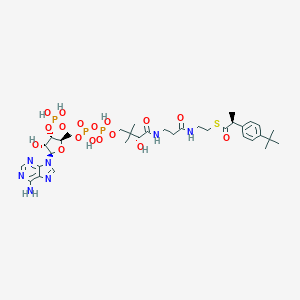

(S)-2-(Boc-amino)-5-hexynoic acid, also known as (S)-2-(Boc-amino)-5-hexynoic acid, is a useful research compound. Its molecular formula is C11H17NO4 and its molecular weight is 227.26 g/mol. The purity is usually 95%.

The exact mass of the compound (S)-2-(Boc-amino)-5-hexynoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (S)-2-(Boc-amino)-5-hexynoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-2-(Boc-amino)-5-hexynoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Détection de la synthèse protéique naissante

Boc-L-homopropargylglycine est utilisé comme une alternative non radioactive aux techniques traditionnelles telles que la méthionine 35S pour détecter la synthèse protéique naissante. Il s'agit d'une méthode sensible et non toxique qui permet de visualiser les protéines nouvellement synthétisées .

Marquage Pulse-Chase

Ce composé peut être utilisé dans des applications Pulse-Chase pour visualiser les protéines synthétisées en deux périodes de temps successives. Cette technique est précieuse pour détecter les changements dans la synthèse protéique et évaluer le devenir des protéines synthétisées dans différents compartiments cellulaires .

3. Marquage bioorthogonal d'acides aminés non canoniques (BONCAT) this compound est utilisé dans BONCAT, où il est incorporé dans la structure primaire des protéines pendant le processus de traduction sans cytotoxicité évidente ou modification du taux de synthèse ou de dégradation des protéines .

Surveillance de la synthèse protéique

Il offre une alternative non radioactive pour analyser la synthèse protéique globale en culture cellulaire. Étant perméable aux cellules, il est incorporé de manière aléatoire à la place de la méthionine pendant la traduction, ce qui aide à surveiller la synthèse protéique .

Mécanisme D'action

- Boc-L-homopropargylglycine is an amino acid analog of methionine that contains an alkyne moiety. It can be incorporated into newly synthesized proteins during active protein synthesis .

- The alkyne moiety allows for selective labeling using click chemistry. Researchers can introduce azide-functionalized probes or tags to specifically detect proteins containing this compound .

Target of Action

Mode of Action

Analyse Biochimique

Biochemical Properties

Boc-L-homopropargylglycine plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it enables Bio-Orthogonal Non-Canonical Amino acid Tagging (BONCAT) of proteins being synthesized in Arabidopsis plants or cell cultures, facilitating their click-chemistry enrichment for analysis . The sites of this compound incorporation could be confirmed by peptide mass spectrometry at methionine sites throughout protein amino acid sequences .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by affecting protein synthesis. The compound is incorporated into nascent proteins, altering their structure and function . This can have downstream effects on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves its incorporation into proteins during translation . This process can lead to changes in gene expression, enzyme inhibition or activation, and binding interactions with biomolecules. The compound exerts its effects at the molecular level, influencing the structure and function of proteins.

Metabolic Pathways

This compound is involved in the metabolic pathway of protein synthesis . It interacts with enzymes involved in this process, potentially affecting metabolic flux or metabolite levels.

Propriétés

IUPAC Name |

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]hex-5-ynoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO4/c1-5-6-7-8(9(13)14)12-10(15)16-11(2,3)4/h1,8H,6-7H2,2-4H3,(H,12,15)(H,13,14)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPHIBCOGEUVKGB-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCC#C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CCC#C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70629141 | |

| Record name | (2S)-2-[(tert-Butoxycarbonyl)amino]hex-5-ynoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70629141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

208522-16-1 | |

| Record name | (2S)-2-[(tert-Butoxycarbonyl)amino]hex-5-ynoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70629141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-2-(Boc-amino)-5-hexynoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

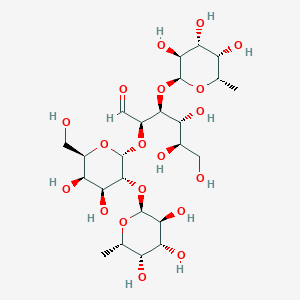

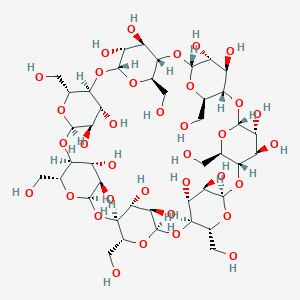

![(2S,3R,4S,5R)-6-[(2S,3R,4R,5R)-2-carboxy-6-[(2S,3R,4R,5R,6S)-2-carboxy-4,5,6-trihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B164684.png)

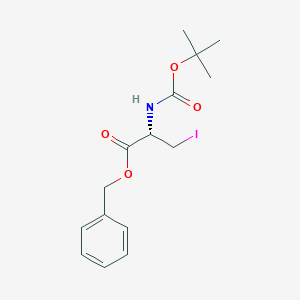

![N-[(2S,3R,4R,5S,6R)-5-hydroxy-6-(hydroxymethyl)-2-[(2S,3R,4S,5S,6R)-2,3,5-trihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide](/img/structure/B164694.png)

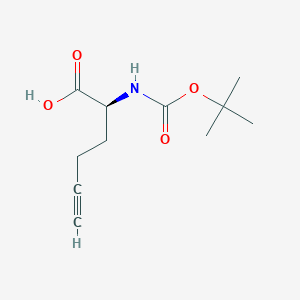

![2-[(2-Hydroxybenzoyl)amino]-2-methylpropanoic acid](/img/structure/B164699.png)